

Investigating Macropinocytosis with the PI3K Inhibitor ETP-45658: Application Notes and Protocols

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Compound of Interest

Compound Name: ETP-45835

Cat. No.: B2487396

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Introduction

Macropinocytosis is a highly conserved endocytic process characterized by the non-specific uptake of large volumes of extracellular fluid, solutes, and particles into large, irregular vesicles known as macropinosomes. This pathway plays a crucial role in various cellular processes, including nutrient scavenging, antigen presentation, and cell migration. In the context of cancer, particularly in tumors with activating RAS mutations, macropinocytosis is hijacked to support rapid cell growth and proliferation by internalizing extracellular proteins and lipids as a nutrient source.[1][2][3][4][5] The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a key regulator of actin cytoskeleton dynamics, which are essential for the formation of membrane ruffles that initiate macropinocytosis.[5][6] Therefore, inhibitors of the PI3K pathway are valuable tools for investigating and potentially targeting this cellular process.

This document provides detailed application notes and protocols for utilizing ETP-45658, a potent PI3K inhibitor, to study macropinocytosis. ETP-45658 exhibits inhibitory activity against multiple PI3K isoforms, as well as DNA-PK and mTOR, making it a multi-faceted tool for dissecting the signaling networks that govern macropinocytosis.[7]

Data Presentation

Table 1: Inhibitory Activity of ETP-45658[7]

Target	IC ₅₀ (nM)
PI3K α	22.0
PI3K δ	39.8
PI3K β	129.0
PI3K γ	717.3
DNA-PK	70.6
mTOR	152.0

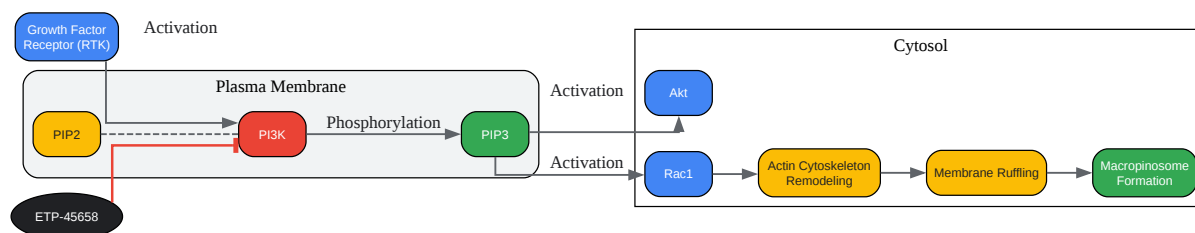
Table 2: Cellular Effects of ETP-45658[7]

Cell Line	Effect	Concentration	Time
U2OS	Decreased phosphorylation of FOXO3a, Gsk3- β , and p70 S6K	10 μ M	4 h
U2OS	Decreased expression of cyclin D1 and p-Akt (Ser473)	10 μ M	1 h
PC3	G1 cell cycle arrest	10 μ M	24 h

Signaling Pathway

The PI3K pathway is central to the regulation of macropinocytosis. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream effectors such as Akt and Rac1 to the plasma membrane. This cascade ultimately leads to the reorganization of the actin cytoskeleton, formation of lamellipodia and circular ruffles, and subsequent

macropinosome formation. ETP-45658, by inhibiting PI3K, blocks this signaling cascade, thereby inhibiting macropinocytosis.



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Caption: PI3K signaling pathway in macropinocytosis and the inhibitory action of ETP-45658.

Experimental Protocols

Protocol 1: In Vitro Macropinocytosis Inhibition Assay

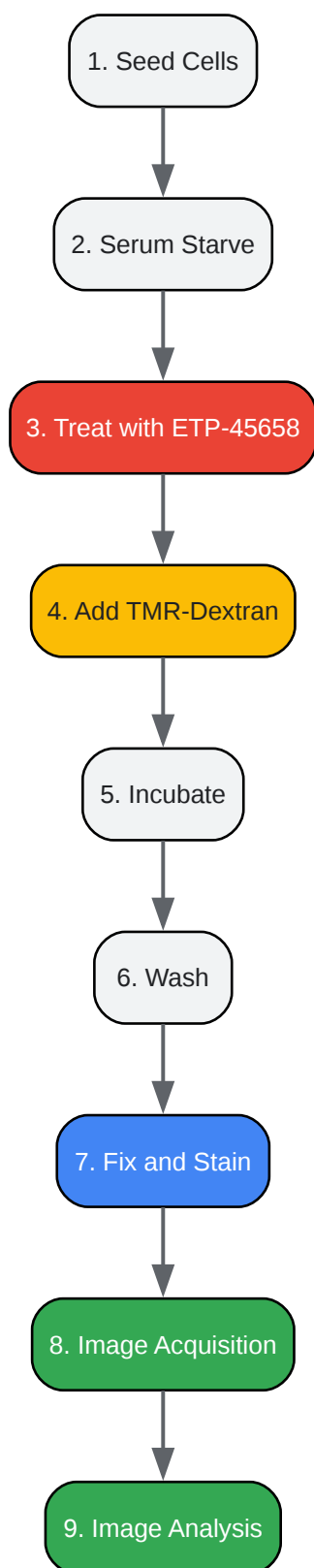
This protocol describes a method to quantify the effect of ETP-45658 on macropinocytosis in cultured cells using a fluorescent dextran uptake assay.

Materials:

- Cancer cell line of interest (e.g., A549, Panc-1)
- Complete cell culture medium
- Serum-free cell culture medium
- ETP-45658 (stock solution in DMSO)
- 70 kDa TMR-Dextran (or other fluorescently labeled, fixable dextran)
- Phosphate-buffered saline (PBS)

- 4% Paraformaldehyde (PFA) in PBS
- Hoechst 33342 (or other nuclear stain)
- Mounting medium
- Fluorescence microscope or high-content imaging system

Workflow:



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Caption: Experimental workflow for the in vitro macropinocytosis inhibition assay.

Procedure:

- **Cell Seeding:** Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
- **Serum Starvation:** The next day, wash the cells with PBS and replace the complete medium with serum-free medium. Incubate for 2-4 hours to reduce basal levels of macropinocytosis.
- **Drug Treatment:** Prepare serial dilutions of ETP-45658 in serum-free medium. A typical concentration range to test would be from 10 nM to 10 μ M. Add the ETP-45658 dilutions to the cells and incubate for 1 hour. Include a DMSO vehicle control.
- **Dextran Uptake:** Add TMR-Dextran to each well to a final concentration of 1 mg/mL.
- **Incubation:** Incubate the cells at 37°C for 30 minutes to allow for dextran uptake via macropinocytosis.
- **Washing:** Aspirate the dextran-containing medium and wash the cells three times with ice-cold PBS to remove surface-bound dextran.
- **Fixation and Staining:** Fix the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS. Stain the nuclei with Hoechst 33342 for 10 minutes. Wash again with PBS.
- **Imaging:** Mount the coverslips onto glass slides using mounting medium. Acquire images using a fluorescence microscope. Capture images of both the TMR-Dextran and Hoechst channels.
- **Image Analysis and Quantification:**
 - Use image analysis software (e.g., ImageJ/Fiji) to quantify macropinocytosis.
 - Outline individual cells based on brightfield or a cytoplasmic stain.
 - Threshold the TMR-Dextran channel to identify and measure the area of intracellular vesicles.

- Calculate the "Macropinocytic Index" as the total area of dextran-positive vesicles divided by the total cell area, expressed as a percentage.[\[8\]](#)
- Compare the Macropinocytic Index between control and ETP-45658-treated cells.

Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

This protocol is to confirm that ETP-45658 is inhibiting the PI3K signaling pathway in the cells used for the macropinocytosis assay.

Materials:

- Cells treated with ETP-45658 as in Protocol 1
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Lysis: After treatment with ETP-45658, wash cells with ice-cold PBS and lyse them in lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the ratio of p-Akt/total Akt in ETP-45658-treated cells will confirm inhibition of the PI3K pathway.

Conclusion

ETP-45658 is a valuable pharmacological tool for the investigation of macropinocytosis. Its potent inhibition of the PI3K pathway allows for the elucidation of the signaling mechanisms that drive this important cellular process. The protocols provided herein offer a framework for quantifying the inhibitory effect of ETP-45658 on macropinocytosis and for confirming its mechanism of action. These studies can provide critical insights for researchers and drug development professionals interested in targeting macropinocytosis in diseases such as cancer.

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